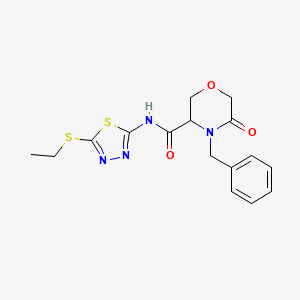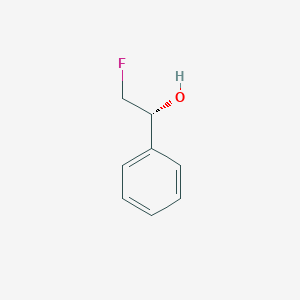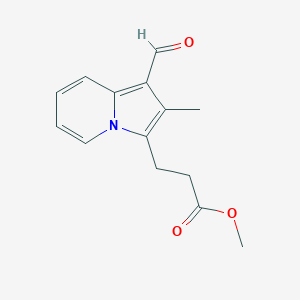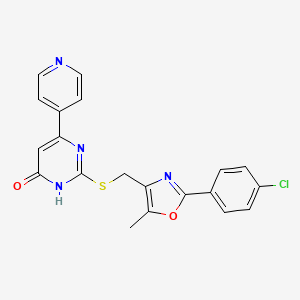
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NHBu.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly-
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NHBu.HCl involves solid phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "BuNH2.HCl", "HCl" ], "Reaction": [ "1. Coupling of Fmoc-Arg(Pbf)-OH with resin using DIC/HOBt as coupling reagents", "2. Fmoc deprotection using 20% piperidine in DMF", "3. Coupling of Fmoc-Arg(Pbf)-OH with resin using DIC/HOBt as coupling reagents", "4. Fmoc deprotection using 20% piperidine in DMF", "5. Repeat steps 3 and 4 for the remaining 16 Fmoc-Arg(Pbf)-OH", "6. Deprotection of Pbf protecting groups using 20% TFA in DCM", "7. Coupling of BuNH2.HCl with resin using DIC/HOBt as coupling reagents", "8. Cleavage of peptide from resin using TFA/H2O/TIPS", "9. Purification of crude peptide using HPLC", "10. Addition of HCl to the purified peptide to obtain H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NHBu.HCl" ] } | |
CAS RN |
26982-20-7 |
Molecular Formula |
C124H252ClN81O20 |
Molecular Weight |
3233.38 |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(butylamino)-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-5-carbamimidamidopentanamide;hydrochloride |
InChI |
InChI=1S/C124H251N81O20.ClH/c1-2-3-44-166-86(207)66(25-5-46-168-106(128)129)188-88(209)68(27-7-48-170-108(132)133)190-90(211)70(29-9-50-172-110(136)137)192-92(213)72(31-11-52-174-112(140)141)194-94(215)74(33-13-54-176-114(144)145)196-96(217)76(35-15-56-178-116(148)149)198-98(219)78(37-17-58-180-118(152)153)200-100(221)80(39-19-60-182-120(156)157)202-102(223)82(41-21-62-184-122(160)161)204-104(225)84(43-23-64-186-124(164)165)205-103(224)83(42-22-63-185-123(162)163)203-101(222)81(40-20-61-183-121(158)159)201-99(220)79(38-18-59-181-119(154)155)199-97(218)77(36-16-57-179-117(150)151)197-95(216)75(34-14-55-177-115(146)147)195-93(214)73(32-12-53-175-113(142)143)193-91(212)71(30-10-51-173-111(138)139)191-89(210)69(28-8-49-171-109(134)135)189-87(208)67(26-6-47-169-107(130)131)187-85(206)65(125)24-4-45-167-105(126)127;/h65-84H,2-64,125H2,1H3,(H,166,207)(H,187,206)(H,188,209)(H,189,208)(H,190,211)(H,191,210)(H,192,213)(H,193,212)(H,194,215)(H,195,214)(H,196,217)(H,197,216)(H,198,219)(H,199,218)(H,200,221)(H,201,220)(H,202,223)(H,203,222)(H,204,225)(H,205,224)(H4,126,127,167)(H4,128,129,168)(H4,130,131,169)(H4,132,133,170)(H4,134,135,171)(H4,136,137,172)(H4,138,139,173)(H4,140,141,174)(H4,142,143,175)(H4,144,145,176)(H4,146,147,177)(H4,148,149,178)(H4,150,151,179)(H4,152,153,180)(H4,154,155,181)(H4,156,157,182)(H4,158,159,183)(H4,160,161,184)(H4,162,163,185)(H4,164,165,186);1H/t65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-;/m0./s1 |
InChI Key |
FMELMJOUHRGLBH-VQQPERLMSA-N |
SMILES |
CCCCNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2772042.png)
![4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2772043.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2772044.png)


![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772049.png)

![2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2772051.png)
![2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772052.png)
![7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2772053.png)



